Dipyridamole Triacetate
Description
Table 1: Comparative Molecular Properties
| Property | Dipyridamole | This compound |
|---|---|---|
| Molecular Formula | C₂₄H₄₀N₈O₄ | C₃₀H₄₆N₈O₇ |
| Molecular Weight (g/mol) | 504.63 | 630.74 |
| Oxygen Atoms | 4 | 7 |
The mass difference of 126.11 g/mol corresponds precisely to three acetyl groups (3 × 42.03 g/mol), confirming the triacetylation pattern .
Structural Relationship to Parent Compound Dipyridamole
This compound retains the core pyrimido[5,4-d]pyrimidine scaffold of dipyridamole but introduces acetyl groups at three specific positions:
Key Structural Features:
- Core Heterocycle : A pyrimido[5,4-d]pyrimidine system with piperidinyl substituents at positions 4 and 8 .
- Side Chains :
The SMILES notation (OCCN(CCOC(C)=O)C1=NC(N2CCCCC2)=C(N=C(N(CCOC(C)=O)CCOC(C)=O)N=C3N4CCCCC4)C3=N1) explicitly maps these modifications, highlighting the acetylated ethanolamine branches .
This derivative is often synthesized to enhance stability or modify bioavailability compared to the parent molecule, though its specific applications fall outside this characterization scope.
Properties
CAS No. |
1797121-36-8 |
|---|---|
Molecular Formula |
C30H46N8O7 |
Molecular Weight |
630.747 |
IUPAC Name |
2-[[2-[bis(2-acetyloxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C30H46N8O7/c1-22(40)43-19-15-37(14-18-39)29-31-25-26(27(33-29)35-10-6-4-7-11-35)32-30(34-28(25)36-12-8-5-9-13-36)38(16-20-44-23(2)41)17-21-45-24(3)42/h39H,4-21H2,1-3H3 |
InChI Key |
LQQMHWWPMJRLSH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCOC(=O)C)CCOC(=O)C |
Synonyms |
2,2’,2’’,2’’’-[(4,8-Di-1-piperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol Triacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Dipyridamole Metabolites
Dipyridamole undergoes extensive glucuronidation, yielding metabolites with varying degrees of acetylation and glucuronide conjugation. Key metabolites include:
Key Findings :
- Metabolic Pathways: Unlike mono- or di-glucuronides, triacetate derivatives may resist premature enzymatic degradation, enabling targeted delivery .
Structural Comparison with Other Triacetate Compounds
Triacetate groups are common in pharmaceutical chemistry to modulate solubility and bioavailability. Notable examples include:
a) Phenyloxazoline Triacetate (C16H17NO7)
- Conformation : Adopts a hybrid skew (OS2) and diplanar (DO,4) conformation, influencing its reactivity and interaction with enzymes .
- Pharmacological Role: Used in synthetic pathways for amino sugar derivatives, contrasting with this compound’s metabolic role .
b) Thiazoline Triacetate (C11H13NO6S)
- Conformation : Exclusively skew (OS2), enhancing stability in aqueous environments .
- Contrast : Unlike this compound, it lacks antiplatelet activity and is primarily a synthetic intermediate .
Structural Implications :
- Conformational flexibility in triacetates (e.g., OS2 vs. DO,4) affects binding affinity and metabolic processing. This compound’s larger structure (vs. phenyloxazoline/thiazoline derivatives) may limit its diffusion across cellular membranes despite acetyl modifications .
Functional Comparison with Antiplatelet Agents
- Aspirin : Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 synthesis.
- Dipyridamole: Inhibits PDE, increasing cyclic adenosine monophosphate (cAMP) and potentiating prostacyclin’s antiplatelet effects .
- Triacetate Form : May enhance dipyridamole’s bioavailability or target specificity, though direct evidence is lacking in the provided data .
Preparation Methods
Low-Temperature Synthesis for Enhanced Purity
The patent US8946414B2 highlights a breakthrough in reducing reaction temperatures to 113–115°C , which suppresses side reactions and yields crude dipyridamole with >98% purity. This method utilizes a stoichiometric excess of DEA (10 volumes relative to DCDPP) and extends the reaction time to 45–48 hours to ensure completion. Key advantages include:
Two-Step Process via Mono-Substituted Intermediate
An alternative approach involves synthesizing 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine as an intermediate. This is achieved by reacting DCDPP with DEA in dimethylsulfoxide (DMSO) at 120–125°C for 4–5 hours, followed by isolation and subsequent reaction with DEA at 113–115°C. This method:
-
Isolates intermediates : Facilitates purification before the final substitution step.
-
Improves yield : Achieves 95% yield with HPLC purity >99.3% after recrystallization.
Solvent Systems and Crystallization Strategies
Purification is critical for pharmaceutical-grade dipyridamole. The patent describes a multi-solvent crystallization process using ethanol , toluene , and water to precipitate high-purity product.
Crystallization Protocol
-
Ethanol addition (5 volumes) at 75–80°C initiates particle nucleation.
-
Toluene introduction (10 volumes) reduces solubility, promoting crystal growth.
-
Water-mediated cooling (15 volumes) to 25–30°C ensures complete precipitation.
This protocol yields dipyridamole with >99.9% purity, meeting pharmacopeial standards.
Impurity Profiling and Control
Seven impurities (A–G) are documented, arising from:
-
Incomplete substitution (Impurity A: mono-substituted derivative).
-
Oxidative degradation (Impurity C: N-oxide form).
| Impurity | Structure | Source | Mitigation Strategy |
|---|---|---|---|
| A | Mono-substituted intermediate | Incomplete reaction | Extended reaction time |
| C | N-Oxide | Oxygen exposure during heating | Nitrogen atmosphere |
| E | Ethanol adduct | Solvent interaction | Toluene washing |
Comparative Analysis of Synthetic Routes
The ChemicalBook synthesis (Example 1) diverges from the patent by employing acetic acid recrystallization and benzenesulfonic acid salt formation to achieve 99.3% purity. Key differences include:
The patent’s lower-temperature approach reduces energy costs and impurity levels, making it industrially preferable.
Scalability and Industrial Adaptations
Large-scale production requires:
Q & A
What validated analytical methods are recommended for quantifying Dipyridamole Triacetate and its impurities in pharmaceutical research?
Basic Research Question
A UPLC-Q-TOF-MS method has been validated for simultaneous quantification of this compound and its genotoxic impurities, offering superior sensitivity (lower detection limits), precision, and shorter runtime compared to traditional HPLC. Key parameters include optimized mobile phase composition (e.g., acetonitrile/ammonium formate buffer), column specifications (C18, 2.1 × 100 mm, 1.7 µm), and validation metrics (linearity R² > 0.999, recovery 95–105%). This method is suitable for routine lab analysis, particularly for impurity profiling and stability studies .
How does this compound modulate microglial activation in neurological disease models, and what experimental models are most effective?
Basic Research Question
this compound inhibits microglial activation by suppressing cytokine/chemokine release (e.g., TNF-α, IL-6) in human microglial cell cultures and murine models of multiple sclerosis (MS) and acute encephalomyelitis. In vivo, it reduces clinical severity in mice by normalizing Toll-like receptor signaling and microglial morphology. Recommended models include LPS-stimulated human microglia for in vitro studies and experimental autoimmune encephalomyelitis (EAE) mice for in vivo validation. Data should be corroborated with flow cytometry for cytokine quantification and immunohistochemistry for microglial markers .
What experimental design considerations are critical when assessing this compound’s metabolic stability and glucuronidation pathways?
Advanced Research Question
Metabolite identification requires a combination of high-resolution mass spectrometry (HRMS) and synthesized reference standards (e.g., mono-/di-/tri-O-β-D-glucuronides). Key steps:
- In vitro incubation : Use human liver microsomes with UDPGA cofactor to track glucuronidation.
- Chromatographic separation : Employ UPLC with C18 columns and gradient elution (methanol/0.1% formic acid).
- Data interpretation : Compare retention times and fragmentation patterns (MS/MS) with authenticated standards (e.g., D492620, D492655) to distinguish isomeric metabolites. Contradictions between in vitro and in vivo data may arise due to interspecies differences in enzyme expression, necessitating cross-validation with transgenic animal models .
How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy between in vitro and in vivo studies?
Advanced Research Question
Discrepancies often stem from bioavailability variations, metabolite interference, or model-specific immune responses. Methodological strategies include:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure levels with efficacy.
- Metabolite exclusion : Use selective enzyme inhibitors (e.g., β-glucuronidase inhibitors) to isolate parent compound effects.
- Multi-omics integration : Combine transcriptomic (RNA-seq of microglia) and proteomic (cytokine arrays) data to identify off-target pathways. For example, in vivo efficacy in EAE mice may involve secondary mechanisms (e.g., endothelial barrier stabilization) not captured in vitro .
What statistical approaches are essential for validating this compound’s dose-response relationships in preclinical studies?
Advanced Research Question
Non-linear regression models (e.g., sigmoidal Emax) should be applied to dose-response data, with goodness-of-fit assessed via Akaike Information Criterion (AIC). For multi-endpoint studies (e.g., cytokine levels, histopathology), multivariate ANOVA (MANOVA) or mixed-effects models account for correlated outcomes. Power analysis (α = 0.05, β = 0.2) is critical to determine cohort sizes, especially in heterogeneous models like aged or comorbid mice. Replicate experiments must include inter-day analytical validation to control for batch effects .
How should researchers address challenges in synthesizing and characterizing this compound’s polymorphic forms?
Advanced Research Question
Polymorph characterization requires:
- Crystallography : Single-crystal X-ray diffraction to resolve lattice parameters.
- Thermal analysis : DSC/TGA to identify melting points and stability thresholds.
- Solvent screening : Use polar (ethanol/water) and non-polar (toluene) systems to isolate metastable forms.
Contradictory solubility data between polymorphs can be resolved via biorelevant media (FaSSIF/FeSSIF) testing. Purity thresholds (>98% by UPLC) and genotoxic impurity limits (<1 ppm) must align with ICH Q3A/B guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
